molecular formula C7H9NO3 B11767087 Ethyl 2-(isoxazol-3-yl)acetate CAS No. 82669-57-6

Ethyl 2-(isoxazol-3-yl)acetate

Katalognummer: B11767087
CAS-Nummer: 82669-57-6
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: UBUOGYCODWVHOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(isoxazol-3-yl)acetate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(isoxazol-3-yl)acetate can be synthesized through a variety of methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This reaction leads to the formation of ester-functionalized isoxazoles in quantitative yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity. These methods typically involve the use of eco-friendly synthetic strategies to produce the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(isoxazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include mild bases such as sodium bicarbonate or triethylamine, and the reactions are typically carried out in solvents like ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with nitrile oxides can lead to the formation of ester-functionalized isoxazoles .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(isoxazol-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl 2-(isoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(isoxazol-3-yl)acetate can be compared with other similar compounds, such as:

    Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.

    Muscimol: A compound that acts as a GABA receptor agonist.

    Ibotenic Acid: A neurotoxin with an isoxazole ring.

These compounds share the isoxazole ring but differ in their functional groups and biological activities, highlighting the unique properties of this compound.

Eigenschaften

CAS-Nummer

82669-57-6

Molekularformel

C7H9NO3

Molekulargewicht

155.15 g/mol

IUPAC-Name

ethyl 2-(1,2-oxazol-3-yl)acetate

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-11-8-6/h3-4H,2,5H2,1H3

InChI-Schlüssel

UBUOGYCODWVHOI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=NOC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.